molecular formula C11H9BrN2O2 B4764509 N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide

N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B4764509
M. Wt: 281.10 g/mol
InChI Key: BPTMTQVLOGZLGZ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide, also known as ABX-1431, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders. It belongs to the class of isoxazole carboxamide compounds, which have been found to modulate the activity of the endocannabinoid system in the brain.

Mechanism of Action

N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide modulates the activity of the endocannabinoid system in the brain by inhibiting the activity of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide increases the levels of 2-AG in the brain, which in turn activates cannabinoid receptors and produces a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide are mediated by the activation of cannabinoid receptors in the brain. These effects include the modulation of pain perception, inflammation, and cognitive function. N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its high purity and quality, favorable safety profile, and well-defined mechanism of action. However, there are also some limitations to its use in lab experiments, such as the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the research and development of N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential application is in the treatment of chronic pain, which is a major public health concern. Further research is needed to fully understand the potential of N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide in these and other areas, as well as to optimize its synthesis and formulation for clinical use.

Scientific Research Applications

N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied in preclinical models of various neurological disorders, including multiple sclerosis, neuropathic pain, and schizophrenia. In these studies, N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has been found to reduce inflammation, modulate pain perception, and improve cognitive function. N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

properties

IUPAC Name

N-(2-bromophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-6-10(14-16-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTMTQVLOGZLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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